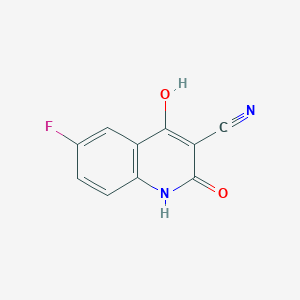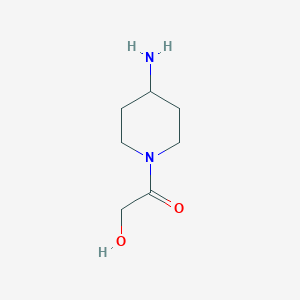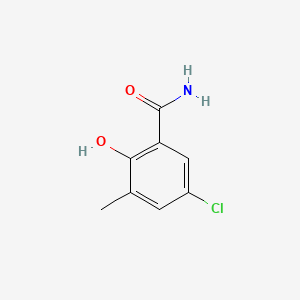
4,6-Dichloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine is a heterocyclic compound that contains both pyrimidine and pyrazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of chlorine atoms and methyl groups in its structure can influence its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-dimethyl-pyrazole and 4,6-dichloropyrimidine.
Reaction: The 3,5-dimethyl-pyrazole is reacted with 4,6-dichloropyrimidine in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide.
Conditions: The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dichloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl groups on the pyrazole ring can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms or to modify the pyrazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea can be used under mild to moderate conditions (room temperature to 80°C).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Carboxylic acids or aldehydes derived from the methyl groups.
Reduction: Dechlorinated or modified pyrazole derivatives.
Applications De Recherche Scientifique
4,6-Dichloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of antiviral, antibacterial, and anticancer agents.
Agrochemicals: The compound is explored for its use as a pesticide or herbicide due to its ability to interfere with biological pathways in pests and weeds.
Materials Science: It is studied for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine depends on its specific application:
Biological Activity: The compound can interact with enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways. For example, it may inhibit DNA synthesis in cancer cells or disrupt metabolic processes in pests.
Chemical Reactivity: The presence of chlorine atoms and methyl groups can influence the compound’s reactivity towards nucleophiles and electrophiles, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dichloro-2-(1H-pyrazol-1-yl)-pyrimidine: Similar structure but lacks the methyl groups on the pyrazole ring.
2-(3,5-Dimethyl-pyrazol-1-yl)-4,6-dimethyl-pyrimidine: Similar structure but has additional methyl groups on the pyrimidine ring.
4-Chloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine: Similar structure but has only one chlorine atom on the pyrimidine ring.
Uniqueness
4,6-Dichloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine is unique due to the presence of both chlorine atoms and methyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H8Cl2N4 |
|---|---|
Poids moléculaire |
243.09 g/mol |
Nom IUPAC |
4,6-dichloro-2-(3,5-dimethylpyrazol-1-yl)pyrimidine |
InChI |
InChI=1S/C9H8Cl2N4/c1-5-3-6(2)15(14-5)9-12-7(10)4-8(11)13-9/h3-4H,1-2H3 |
Clé InChI |
UNCISDQFYQJMHI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C2=NC(=CC(=N2)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one](/img/structure/B13943039.png)
